molecular formula C22H21FN6O5 B10856589 6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one

6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one

Cat. No.: B10856589
M. Wt: 468.4 g/mol
InChI Key: MKICNOUBIXXGPQ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BWC0977 involves multiple steps, including the formation of a pyrazino-oxazinone ring, which is crucial for its activity. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of BWC0977 involves scaling up the laboratory synthesis to a commercial scale. This requires the optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

BWC0977 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of BWC0977, each with potentially different biological activities. These derivatives can be further studied to understand their efficacy and safety profiles .

Mechanism of Action

BWC0977 exerts its effects by inhibiting bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. BWC0977 stabilizes the cleavage complex after a single strand break, preventing the re-ligation of DNA strands and ultimately leading to bacterial cell death . This mechanism is distinct from that of fluoroquinolones, which stabilize double strand breaks .

Properties

Molecular Formula

C22H21FN6O5

Molecular Weight

468.4 g/mol

IUPAC Name

6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one

InChI

InChI=1S/C22H21FN6O5/c1-28-18(31)5-3-12-2-4-15(23)14(19(12)28)6-7-24-8-13-10-29(22(32)34-13)16-9-25-21-20(26-16)27-17(30)11-33-21/h2-5,9,13,24H,6-8,10-11H2,1H3,(H,26,27,30)/t13-/m1/s1

InChI Key

MKICNOUBIXXGPQ-CYBMUJFWSA-N

Isomeric SMILES

CN1C(=O)C=CC2=C1C(=C(C=C2)F)CCNC[C@@H]3CN(C(=O)O3)C4=CN=C5C(=N4)NC(=O)CO5

Canonical SMILES

CN1C(=O)C=CC2=C1C(=C(C=C2)F)CCNCC3CN(C(=O)O3)C4=CN=C5C(=N4)NC(=O)CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.